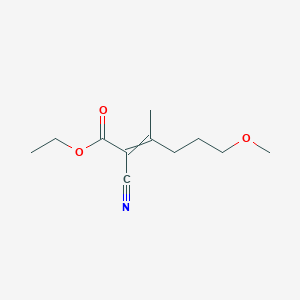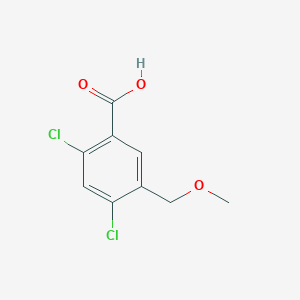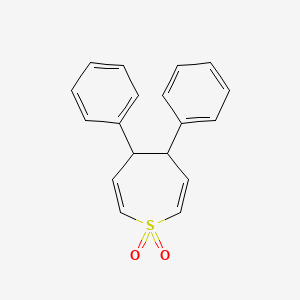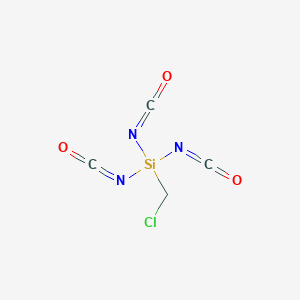
(Chloromethyl)(triisocyanato)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Chloromethyl)(triisocyanato)silane is an organosilicon compound characterized by the presence of a chloromethyl group and three isocyanato groups attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl)(triisocyanato)silane typically involves the reaction of chloromethyltrichlorosilane with silver cyanate or sodium cyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as follows:
ClCH2SiCl3+3AgNCO→ClCH2Si(NCO)3+3AgCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure high yield and purity of the final product. The by-products, such as silver chloride, are typically removed through filtration and other purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(Chloromethyl)(triisocyanato)silane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanato groups can be substituted with other nucleophiles, such as amines or alcohols, to form urea or carbamate derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and isocyanic acid.
Addition Reactions: The isocyanato groups can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with isocyanato groups to form urea derivatives.
Alcohols: React with isocyanato groups to form carbamates.
Water: Hydrolyzes the compound to form silanols and isocyanic acid.
Major Products Formed
Urea Derivatives: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Silanols: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
(Chloromethyl)(triisocyanato)silane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-based polymers and coatings.
Organic Synthesis: Serves as a reagent for introducing isocyanato groups into organic molecules.
Bioconjugation: Utilized in the modification of biomolecules for various applications in biotechnology and medicine.
Surface Modification: Employed in the functionalization of surfaces to enhance properties such as adhesion and hydrophobicity.
Mecanismo De Acción
The mechanism of action of (Chloromethyl)(triisocyanato)silane involves the reactivity of its isocyanato groups. These groups can react with nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages. The chloromethyl group can also participate in substitution reactions, further diversifying the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparación Con Compuestos Similares
Similar Compounds
Chloromethyltrichlorosilane: Similar in structure but lacks the isocyanato groups.
Trimethylsilyl Chloride: Contains a trimethylsilyl group instead of a chloromethyl group.
Methyltrichlorosilane: Contains a methyl group instead of a chloromethyl group.
Uniqueness
(Chloromethyl)(triisocyanato)silane is unique due to the presence of both chloromethyl and triisocyanato groups, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
91485-22-2 |
|---|---|
Fórmula molecular |
C4H2ClN3O3Si |
Peso molecular |
203.61 g/mol |
Nombre IUPAC |
chloromethyl(triisocyanato)silane |
InChI |
InChI=1S/C4H2ClN3O3Si/c5-1-12(6-2-9,7-3-10)8-4-11/h1H2 |
Clave InChI |
VMENSAFLZFGSAM-UHFFFAOYSA-N |
SMILES canónico |
C([Si](N=C=O)(N=C=O)N=C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


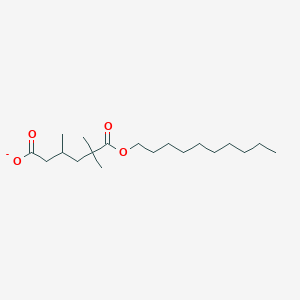
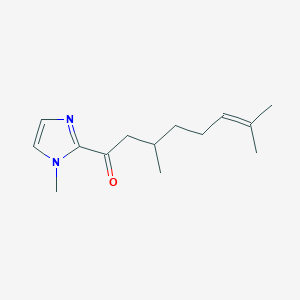


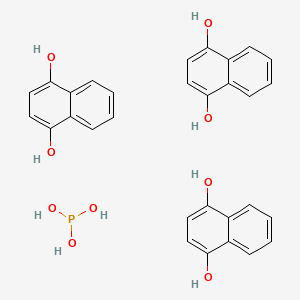


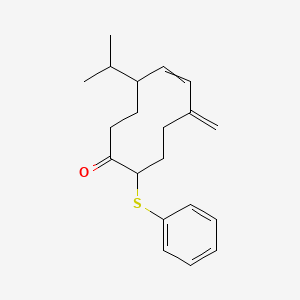
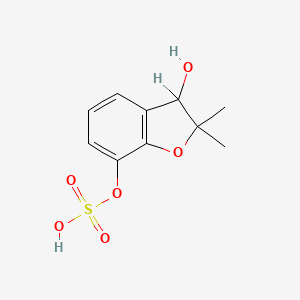
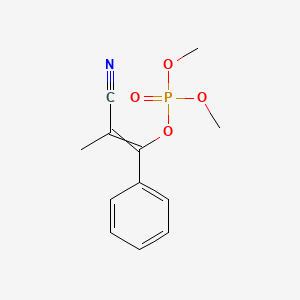
![2-[2-(3-Methoxyphenoxy)ethyl]-1,3-dioxolane](/img/structure/B14359384.png)
